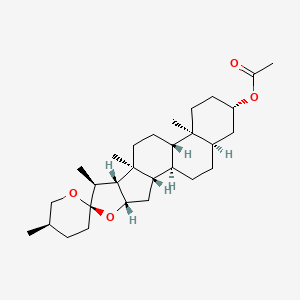

Smilagenin acetate

Vue d'ensemble

Description

L’acétate de smilagénine est un dérivé de sapogénine, un type de composé stéroïdien présent dans diverses espèces végétales. Il est connu pour ses propriétés neuroprotectrices potentielles et a été étudié pour son utilisation dans le traitement des maladies neurodégénératives telles que la maladie d’Alzheimer et la maladie de Parkinson .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’acétate de smilagénine peut être synthétisé par acétolyse de la smilagénine en utilisant de l’éthérate de trifluorure de bore dans l’anhydride acétique. Ce processus produit du 20-α-méthylépoxycholestène comme produit principal, ainsi que d’autres dérivés . Une régiosélectivité plus élevée peut être obtenue en utilisant du chlorure de zinc dans l’anhydride acétique .

Méthodes de production industrielle : Les méthodes de production industrielle de l’acétate de smilagénine ne sont pas largement documentées. La synthèse implique généralement l’utilisation de sapogénines provenant de plantes, suivie de modifications chimiques pour obtenir le dérivé acétate souhaité .

Analyse Des Réactions Chimiques

ZnCl₂ in Acetic Anhydride

Smilagenin undergoes regioselective acetolysis when treated with ZnCl₂ in acetic anhydride, yielding 23-acetyl-22,26-epoxy-5β-cholest-22-ene-3β,16β-diyl diacetate (6) as the primary product (90% yield). Minor products include furostene derivatives such as (E)-(20S,25R)-20,23-diacetyl-5β-furost-22-ene-3β,26-diyl diacetate (7) (4% yield) .

Reaction Conditions

-

Smilagenin (4) : 2.4 mmol

-

ZnCl₂ : 2.4 mmol

-

Solvent : Acetic anhydride (10 mL)

-

Time : 40 hours at room temperature

-

Workup : Ethyl acetate extraction, Na₂SO₄ drying, silica gel chromatography .

BF₃·OEt₂ in Acetic Anhydride

Using boron trifluoride diethyl etherate (BF₃·OEt₂) under similar conditions produces a mixture of 6 and the novel 20-β-methyl epoxycholestene (9) in a 9:1 ratio (70% combined yield). Additional furostene derivatives (7) and (8) form in 20% and trace amounts, respectively .

Key Observations

-

Higher acidity (BF₃) accelerates reaction completion (3 hours vs. 40 hours for ZnCl₂) .

-

Epimerization at C-20 occurs due to pseudosapogenin intermediate formation .

Reaction Mechanisms and Stereochemical Outcomes

The stereochemistry of acetolysis products depends on the configuration at C-25 and the Lewis acid used:

-

C-25 Equatorial (Smilagenin) : Favors 20-α-methyl epoxycholestene (6) via Si-face nucleophilic attack.

-

C-25 Axial (Sarsasapogenin) : Promotes Re-face attack, leading to distinct diastereomers .

NMR Data for Differentiation

| Proton | δ (ppm) for 6 | δ (ppm) for 9 |

|---|---|---|

| H-16 | 5.11 | 5.05 |

| H-20 | 4.05 | 3.93–4.06 |

| CH₃-21 | 1.17 | 0.97 |

| 23-COCH₃ | 2.20 | 2.22 |

This data confirms axial vs. equatorial orientation of substituents at C-25 .

Basic Hydrolysis of Epoxycholestene

Treatment of 6 with KOH/EtOH generates 23-acetyl-spirostanol (15) via ring-opening of the 22,26-epoxide. This step is critical for synthesizing iso-type steroids with modified bioactivity .

Crystallization Details

-

15 crystallizes from methanol:water (85:15) as needle-like crystals .

-

Sarsasapogenin acetate (16) forms prismatic crystals from THF .

Solvent-Mediated Crystallization of Products

Recrystallization of smilagenin acetate derivatives in specific solvents yields distinct polymorphs:

-

Form II : Hexane/heptane recrystallization (melting point: 178–180°C) .

-

Form V (Monohydrate) : Aqueous acetone, ethanol, or THF (4% water content via TGA) .

-

Form VII (IPA Solvate) : Isopropanol crystallization, convertible to anhydrous form via acetone .

Thermal Analysis

Applications De Recherche Scientifique

Pharmacological Properties

Smilagenin acetate exhibits a range of pharmacological activities, including:

- Neuroprotective Effects : Research indicates that smilagenin and its derivatives can protect neuronal cells from oxidative stress and neurotoxicity. For instance, studies have shown that smilagenin has anti-amyloidogenic effects against amyloid-beta (Aβ) toxicity in neuronal cell lines .

- Cholinesterase Inhibition : this compound has demonstrated inhibitory activity against acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. The compound exhibited an IC50 value of 43.29 ± 1.38 µg/mL for AChE inhibition .

- Anti-inflammatory Activity : Smilagenin has been reported to modulate inflammatory pathways, suggesting potential applications in conditions characterized by chronic inflammation .

Therapeutic Applications

The therapeutic applications of this compound span several medical fields:

- Cognitive Disorders : Given its neuroprotective properties and ability to inhibit AChE, this compound may be beneficial in treating cognitive dysfunction and related disorders .

- Metabolic Disorders : Smilagenin has been explored for its potential in managing conditions like obesity and diabetes by influencing lipid metabolism and glucose homeostasis .

- Veterinary Medicine : The compound is also being investigated for its applications in veterinary medicine, particularly in treating similar conditions in animals .

Case Study 1: Neuroprotection in Alzheimer’s Disease Models

In a study involving PC12 cells, smilagenin demonstrated significant protective effects against hydrogen peroxide-induced cytotoxicity. This suggests its potential utility in developing treatments for Alzheimer’s disease by mitigating oxidative stress-related damage.

Case Study 2: Inhibition of Cholinesterases

Research evaluating various natural compounds for their AChE inhibitory activities found that smilagenin outperformed many other steroidal saponins. Its ability to inhibit AChE makes it a candidate for further development as a therapeutic agent against cognitive decline .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Neuroprotection | Reduces oxidative stress, enhances receptor density | Protects neuronal cells from Aβ toxicity |

| Cognitive Disorders | AChE inhibition | IC50 = 43.29 ± 1.38 µg/mL; potential for Alzheimer's treatment |

| Metabolic Disorders | Modulates lipid metabolism | May aid in obesity and diabetes management |

| Veterinary Medicine | Similar effects observed in animal models | Potential treatments for cognitive and metabolic disorders |

Mécanisme D'action

L’acétate de smilagénine exerce ses effets en induisant des facteurs neurotrophiques, qui aident à protéger les neurones des dommages. Il inverse facilement la neurotoxicité des radicaux libres et restaure les niveaux de facteurs de croissance neuronale et de récepteurs de la dopamine dans le cerveau . Le composé favorise également la phosphorylation du CREB, ce qui entraîne une augmentation des niveaux de facteur neurotrophique dérivé des cellules gliales et de facteur neurotrophique dérivé du cerveau .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Acétate de sarsasapogénine

- Acétate de 3-épismilagénine

- Acétate de 23-oxo-3-épismilagénine

Unicité : L’acétate de smilagénine est unique en raison de ses propriétés neuroprotectrices spécifiques et de sa capacité à réguler à la hausse les récepteurs M2 de l’acétylcholine . Cela le distingue d’autres composés similaires, qui peuvent ne pas présenter le même niveau d’effets neuroprotecteurs ou de modulation des récepteurs.

Activité Biologique

Smilagenin acetate, a steroidal saponin derived from Asparagus racemosus, has garnered attention for its diverse biological activities, particularly in neuroprotection and cholinesterase inhibition. This compound is of interest in pharmacological research due to its potential therapeutic applications, especially in neurodegenerative diseases such as Alzheimer's.

This compound has the molecular formula and a molecular weight of 446.68 g/mol. Its structure is characterized by a steroid backbone with acetoxy groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 446.68 g/mol |

| Solubility | Soluble in organic solvents |

Cholinesterase Inhibition

Recent studies have highlighted the inhibitory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for regulating neurotransmitter levels in the brain. The inhibition of these enzymes is significant in the context of Alzheimer's disease, where cholinergic dysfunction is prevalent.

- Inhibition Data : In a comparative study, smilagenin exhibited an IC50 value of 43.29 µg/mL for AChE inhibition, which is moderate compared to other compounds tested.

| Compound | AChE Inhibition (%) | BChE Inhibition (%) | IC50 (µg/mL) |

|---|---|---|---|

| Smilagenin | 62.41 ± 2.44 | 15.04 ± 3.01 | 43.29 |

| Diosgenin | 4.31 ± 0.37 | 8.12 ± 2.64 | - |

| Hecogenin | 25.36 ± 1.11 | 17.30 ± 1.84 | - |

Neuroprotective Effects

This compound has also demonstrated neuroprotective properties through various mechanisms:

- Anti-Amyloidogenic Activity : It exhibits protective effects against amyloid-beta (Aβ) toxicity, which is implicated in Alzheimer's pathology.

- Cell Viability : Studies on PC12 cells indicated that smilagenin enhances cell viability under oxidative stress conditions induced by hydrogen peroxide.

Case Studies

- Study on Neuroprotection : A study by Kashyap et al. reported that smilagenin isolated from Asparagus racemosus showed IC50 values of 9.9 µM for AChE and 5.4 µM for BChE, indicating strong inhibitory activity compared to other natural products.

- Molecular Docking Analysis : Molecular docking simulations revealed that smilagenin interacts with the peripheral anionic site of AChE, suggesting a potential mechanism for its inhibitory action.

Propriétés

IUPAC Name |

[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O4/c1-17-8-13-29(31-16-17)18(2)26-25(33-29)15-24-22-7-6-20-14-21(32-19(3)30)9-11-27(20,4)23(22)10-12-28(24,26)5/h17-18,20-26H,6-16H2,1-5H3/t17-,18+,20-,21+,22-,23+,24+,25+,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRAKYNQYKVPIK-BSPYNPCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC(=O)C)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)OC(=O)C)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4947-75-5, 35319-91-6 | |

| Record name | Isosarsasapogenin, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004947755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC40898 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SMILAGENIN, ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SMILAGENIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB6J7LT9WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.